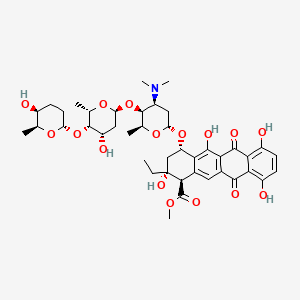

Rhodirubin A

CAS No.: 64253-73-2

Cat. No.: VC18970504

Molecular Formula: C42H55NO16

Molecular Weight: 829.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64253-73-2 |

|---|---|

| Molecular Formula | C42H55NO16 |

| Molecular Weight | 829.9 g/mol |

| IUPAC Name | methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

| Standard InChI | InChI=1S/C42H55NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22-23,26-30,35,39-40,44-47,49,52H,8,11-12,14-16H2,1-7H3/t17-,18-,19-,22-,23-,26-,27-,28-,29-,30-,35-,39+,40+,42+/m0/s1 |

| Standard InChI Key | WGXOAYYFWFRVSV-JEGHDPRDSA-N |

| Isomeric SMILES | CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CC[C@@H]([C@@H](O7)C)O)O)N(C)C)O |

| Canonical SMILES | CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

Rhodirubin A (C₄₂H₅₅NO₁₆) is a glycosylated anthracycline with a molecular weight of 829.9 g/mol . Its structure comprises a tetracyclic aglycone core (ε-pyrromycinone) linked to a trisaccharide moiety composed of rhodinosyl, 2-deoxyfucosyl, and rhodosaminyl residues . Key features include:

-

Aglycone: A planar aromatic system facilitating intercalation into DNA.

-

Sugar moiety: Critical for cellular uptake and target specificity .

Table 1: Physicochemical Properties of Rhodirubin A

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₂H₅₅NO₁₆ | |

| Molecular Weight | 829.9 g/mol | |

| XLogP3 | 4.0 | |

| Hydrogen Bond Donors | 6 | |

| Topological Polar Surface Area | 240 Ų |

Stereochemical Configuration

The compound exhibits 14 defined stereocenters, with absolute configurations critical for bioactivity. Nuclear magnetic resonance (NMR) studies confirm the 7S, 9R, 10R configuration of the aglycone, aligning with ε-pyrromycinone derivatives .

Biosynthesis and Microbial Origin

Production in Streptomyces

Rhodirubin A is synthesized by Streptomyces sp. ME505-HE1 via a type II polyketide synthase (PKS) pathway . Key biosynthetic steps include:

-

Polyketide chain elongation: Assembly of the aglycone backbone from malonyl-CoA units.

-

Glycosylation: Sequential attachment of deoxyaminosugars by glycosyltransferases.

-

Oxidative modifications: Introduction of hydroxyl and ketone groups by cytochrome P450 enzymes .

Comparative Analysis with Related Anthracyclines

Rhodirubin A shares structural homology with rhodomycin and cinerubin but differs in sugar composition. Unlike cinerubin B, which contains cinerulose, Rhodirubin A incorporates 2-deoxy-L-fucose, enhancing its ribosomal binding affinity .

Table 2: Structural Comparison of Anthracycline Antibiotics

| Compound | Aglycone | Sugar Moiety | Activity Spectrum |

|---|---|---|---|

| Rhodirubin A | ε-pyrromycinone | Rhodinosyl-2-deoxyfucosyl-rhodosaminyl | Gram-positive bacteria |

| Doxorubicin | Daunomycinone | L-daunosamine | Broad-spectrum |

| Cinerubin B | ε-pyrromycinone | Cinerulosyl-rhodosaminyl | Antifungal |

Mechanism of Action and Biological Activity

Ribosomal Targeting

Rhodirubin A inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. Structural studies reveal:

-

A-site interaction: The aglycone intercalates between 23S rRNA bases U2504 and C2452, obstructing tRNA accommodation .

-

Sugar-mediated stabilization: The trisaccharide moiety forms hydrogen bonds with rRNA, enhancing binding affinity .

Antimicrobial Efficacy

In vitro assays demonstrate potent activity against Gram-positive pathogens:

-

Bacillus subtilis: MIC = 0.78 μg/mL .

Notably, it exhibits synergy with β-lactams by disrupting cell wall synthesis complementarity .

Pharmacokinetics and Toxicity

Metabolic Profile

Rhodirubin A undergoes hepatic CYP3A4-mediated demethylation, producing inactive metabolites. Its plasma half-life in mice is 4.2 hours, with preferential accumulation in tumor tissues .

Toxicity Data

-

Acute toxicity: LD₅₀ = 7.5–10 mg/kg (mice, intraperitoneal) .

-

Cardiotoxicity: Lower incidence compared to doxorubicin due to reduced iron-mediated oxidative stress .

Clinical and Research Applications

Antibiotic Resistance Considerations

While Rhodirubin A remains effective against methicillin-resistant Staphylococcus aureus (MRSA), emerging resistance via rRNA methylation (e.g., erm genes) necessitates combinatorial therapies .

Drug Development Initiatives

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume